![molecular formula C8H12BrNO B1416834 2-[(Methylamino)methyl]phenol hydrobromide CAS No. 1172706-51-2](/img/structure/B1416834.png)
2-[(Methylamino)methyl]phenol hydrobromide
Vue d'ensemble
Description
“2-[(Methylamino)methyl]phenol hydrobromide” is a specialty product used in proteomics research . It has a molecular formula of C8H12BrNO and a molecular weight of 218.09 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c1-9-6-7-4-2-3-5-8(7)10/h2-5,9-10H,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid .Applications De Recherche Scientifique
Synthesis of New Ligands and Metal Complexes :
- A study by Kim and Lee (2006) focused on the synthesis of new N,N,O tridentate ligands, including 2-[(Methylamino)methyl]phenol hydrobromide variants. These ligands were used to create stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). The research emphasized the formation of 2:1 (ML) complexes and explored the order of stability constants of these metal ions (Kim & Lee, 2006).
Cyclization-Activated Prodrugs :
- Saari et al. (1990) investigated basic carbamates of 4-hydroxyanisole, including N-methyl-N-[2-(methylamino)ethyl]carbamate, as progenitors of melanocytotoxic phenol. This study highlighted the structure-dependent release rates of 4-hydroxyanisole at physiological pH, offering insights into cyclization-activated prodrugs (Saari et al., 1990).
Anticancer Activity of Schiff Bases :
- Research by Uddin et al. (2020) involved synthesizing Schiff bases, including derivatives of this compound, and evaluating their anticancer activity. The study focused on DNA interaction and cytotoxicity against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Uddin et al., 2020).
Environmental and Analytical Chemistry Applications :
- Studies have explored the role of similar phenol derivatives in environmental and analytical chemistry. For instance, Hovander et al. (2002) identified hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma, showcasing the relevance of phenolic compounds in environmental toxicology (Hovander et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(methylaminomethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAFSSKDAKGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172706-51-2 | |
| Record name | 2-[(methylamino)methyl]phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




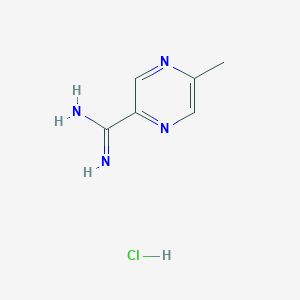

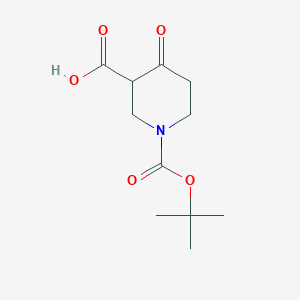
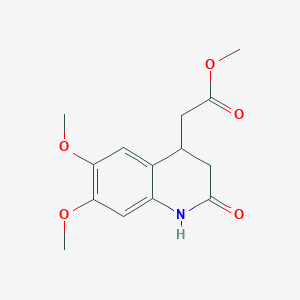
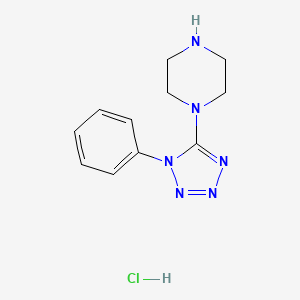
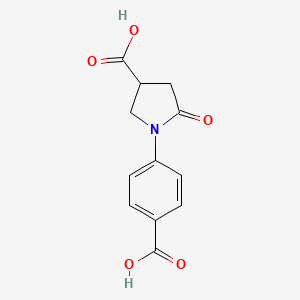

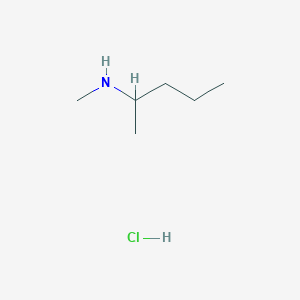
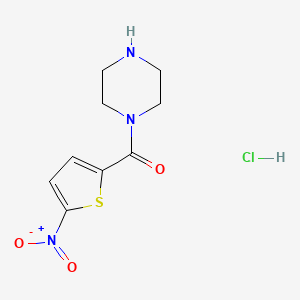

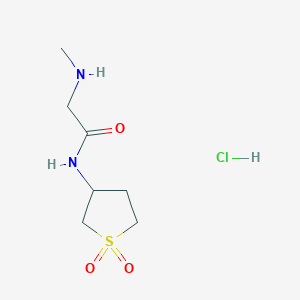
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
